N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
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Overview
Description
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Scientific Research Applications
Anti-Cancer Activity
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide derivatives have shown promising results as tubulin polymerization inhibitors with anti-cancer activity. A study by Ma and Gong (2022) highlighted the synthesis of novel quinoline sulfonamide derivatives and their effectiveness against tumor cell lines, notably inhibiting the proliferation of HeLa cells (Ma & Gong, 2022).
Antibacterial Activities
S. Abdel‐Hafez (2010) synthesized novel selenium-containing sulfa drugs, including derivatives of this compound, demonstrating strong bactericidal effects against various organisms (Abdel‐Hafez, 2010).
Chemical Synthesis and Properties
The quinolone ring system, including structures like this compound, is a critical component in various synthetic compounds with diverse applications. Grohe (1998) provided insights into the methods of synthesizing the quinolone ring system, highlighting its broad applicability in chemistry (Grohe, 1998).
Interaction Studies and Molecular Properties
Research by Raphael et al. (2015) explored the interactions and properties of quinoxaline derivatives, closely related to this compound, examining their effects on temperature and concentration (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Caspase-3 Inhibitory Activity
Kravchenko et al. (2005) described the synthesis of novel sulfonyl dihydroquinolines, similar in structure to this compound, and their role as potent inhibitors of caspase-3, indicating potential therapeutic applications (Kravchenko et al., 2005).
Glycine-Site NMDA and AMPA Antagonists
Hays et al. (1993) synthesized derivatives of dihydroquinoline, akin to this compound, with properties as antagonists at the glycine-site of NMDA and AMPA receptors, suggesting neurological applications (Hays, Boxer, Taylor, Vartanian, Robichaud, & Nielsen, 1993).
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-11-4-2-3-5-14(11)18-22(20,21)13-7-8-15-12(10-13)6-9-16(19)17-15/h2-5,7-8,10,18H,6,9H2,1H3,(H,17,19) |
InChI Key |
IRRZNGIKUYWLLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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